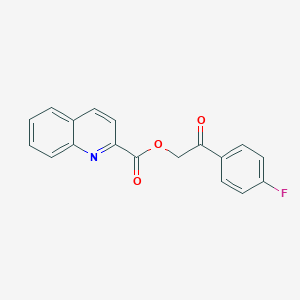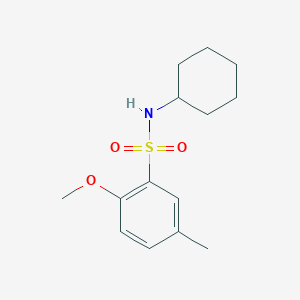
4-ethoxy-N-(pyridin-4-ylmethyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-ethoxy-N-(pyridin-4-ylmethyl)benzenesulfonamide, also known as EPM-706, is a small molecule inhibitor that has been studied for its potential therapeutic effects in various diseases. This compound belongs to the class of sulfonamides and has a molecular weight of 365.45 g/mol.
Wirkmechanismus
The mechanism of action of 4-ethoxy-N-(pyridin-4-ylmethyl)benzenesulfonamide involves its ability to inhibit the activity of the enzyme carbonic anhydrase IX (CAIX). CAIX is overexpressed in various cancer cell lines and is involved in the regulation of pH in the tumor microenvironment. By inhibiting the activity of CAIX, 4-ethoxy-N-(pyridin-4-ylmethyl)benzenesulfonamide disrupts the pH balance in the tumor microenvironment, leading to the inhibition of cancer cell growth. In addition, 4-ethoxy-N-(pyridin-4-ylmethyl)benzenesulfonamide has been found to have anti-inflammatory effects by suppressing the production of pro-inflammatory cytokines, such as TNF-α.
Biochemical and Physiological Effects:
4-ethoxy-N-(pyridin-4-ylmethyl)benzenesulfonamide has been shown to have a selective inhibitory effect on CAIX, with minimal effects on other isoforms of carbonic anhydrase. In addition, 4-ethoxy-N-(pyridin-4-ylmethyl)benzenesulfonamide has been found to have a good pharmacokinetic profile, with good oral bioavailability and a long half-life. In preclinical studies, 4-ethoxy-N-(pyridin-4-ylmethyl)benzenesulfonamide has been found to be well-tolerated and has shown promising efficacy in various disease models.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-ethoxy-N-(pyridin-4-ylmethyl)benzenesulfonamide in lab experiments is its selective inhibitory effect on CAIX, which makes it a valuable tool for studying the role of CAIX in various diseases. In addition, 4-ethoxy-N-(pyridin-4-ylmethyl)benzenesulfonamide has a good pharmacokinetic profile, which makes it suitable for in vivo studies. However, one limitation of using 4-ethoxy-N-(pyridin-4-ylmethyl)benzenesulfonamide is its low yield in the synthesis process, which makes it expensive to produce in large quantities.
Zukünftige Richtungen
There are several future directions for the study of 4-ethoxy-N-(pyridin-4-ylmethyl)benzenesulfonamide. One potential direction is the development of 4-ethoxy-N-(pyridin-4-ylmethyl)benzenesulfonamide as a therapeutic agent for cancer and other diseases. In addition, further studies are needed to elucidate the mechanism of action of 4-ethoxy-N-(pyridin-4-ylmethyl)benzenesulfonamide and its effects on other isoforms of carbonic anhydrase. Furthermore, the potential neuroprotective effects of 4-ethoxy-N-(pyridin-4-ylmethyl)benzenesulfonamide in models of neurodegenerative diseases warrant further investigation. Finally, the development of more efficient synthesis methods for 4-ethoxy-N-(pyridin-4-ylmethyl)benzenesulfonamide could make it more accessible for research purposes.
Synthesemethoden
The synthesis of 4-ethoxy-N-(pyridin-4-ylmethyl)benzenesulfonamide involves a multi-step process that starts with the reaction of 4-bromobenzene sulfonamide with pyridine-4-carboxaldehyde. The resulting product is then subjected to a series of reactions, including reduction, acylation, and etherification, to obtain the final product. The overall yield of the synthesis process is around 10-15%.
Wissenschaftliche Forschungsanwendungen
4-ethoxy-N-(pyridin-4-ylmethyl)benzenesulfonamide has been studied for its potential therapeutic effects in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, 4-ethoxy-N-(pyridin-4-ylmethyl)benzenesulfonamide has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. In addition, 4-ethoxy-N-(pyridin-4-ylmethyl)benzenesulfonamide has been found to have anti-inflammatory effects by suppressing the production of pro-inflammatory cytokines. Furthermore, 4-ethoxy-N-(pyridin-4-ylmethyl)benzenesulfonamide has been studied for its potential neuroprotective effects in models of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease.
Eigenschaften
Produktname |
4-ethoxy-N-(pyridin-4-ylmethyl)benzenesulfonamide |
|---|---|
Molekularformel |
C14H16N2O3S |
Molekulargewicht |
292.36 g/mol |
IUPAC-Name |
4-ethoxy-N-(pyridin-4-ylmethyl)benzenesulfonamide |
InChI |
InChI=1S/C14H16N2O3S/c1-2-19-13-3-5-14(6-4-13)20(17,18)16-11-12-7-9-15-10-8-12/h3-10,16H,2,11H2,1H3 |
InChI-Schlüssel |
OEKPRBMHQAEAGG-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)NCC2=CC=NC=C2 |
Kanonische SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)NCC2=CC=NC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![1-[(5-Fluoro-2-methoxyphenyl)sulfonyl]piperidine](/img/structure/B279029.png)
![1-[(4-tert-butylphenyl)sulfonyl]-5-methyl-1H-1,2,3-benzotriazole](/img/structure/B279037.png)
![N-(1,3-benzodioxol-5-ylmethyl)[1,1'-biphenyl]-4-sulfonamide](/img/structure/B279042.png)
![2,6-Dimethyl-4-[(4-propoxyphenyl)sulfonyl]morpholine](/img/structure/B279045.png)
![2-isopropyl-1-[(2,3,5,6-tetramethylphenyl)sulfonyl]-1H-imidazole](/img/structure/B279050.png)





